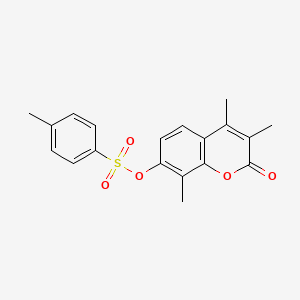
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as TMCB, is a chemical compound that has been widely used in scientific research for its unique properties. TMCB is a fluorescent probe that can be used to detect various biological molecules, including proteins, lipids, and nucleic acids. In
作用机制
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the intercalation of the compound into the target molecule, which leads to changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has a planar structure that allows it to fit into the grooves of DNA and RNA, as well as the hydrophobic pockets of proteins and lipids. The intercalation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate into the target molecule causes changes in the local environment, which leads to changes in fluorescence intensity.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have minimal toxicity and does not affect cell viability or proliferation. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been used in live cell imaging studies to visualize the localization and dynamics of various biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has also been used in biochemical assays to measure enzyme activity and protein-ligand interactions. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have high sensitivity and specificity for the detection of biological molecules.
实验室实验的优点和局限性
The advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, as well as its ability to detect a wide range of biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is also relatively easy to use and can be applied to a variety of experimental systems. The limitations of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include its cost, as well as the need for specialized equipment, such as fluorescence microscopes, to visualize the fluorescence signal.
未来方向
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in scientific research. One direction is the development of new 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate analogs with improved properties, such as increased fluorescence intensity or specificity for certain biological molecules. Another direction is the application of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in high-throughput screening assays for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a valuable tool for scientific research and has the potential for further development and application in the future.
合成方法
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for large-scale production of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate.
科学研究应用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. For example, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect the activity of enzymes, such as phospholipases and proteases, by monitoring changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used to detect lipid droplets in cells, which is important for the study of lipid metabolism and obesity. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect nucleic acids, such as DNA and RNA, by intercalating into the nucleic acid structure and emitting fluorescence.
属性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-11-5-7-15(8-6-11)25(21,22)24-17-10-9-16-12(2)13(3)19(20)23-18(16)14(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHRNCPJCGZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)
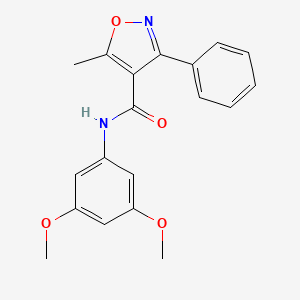
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
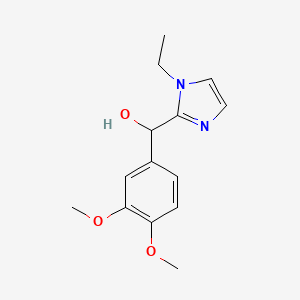
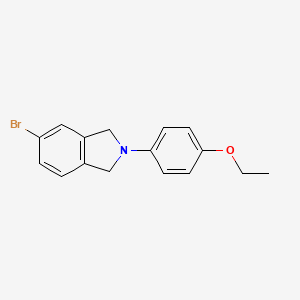
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

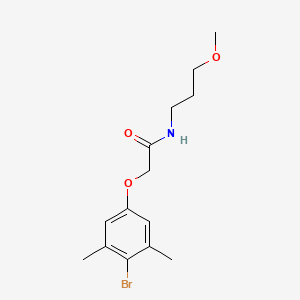
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)